

head-to-head comparison of JE-2147 and darunavir

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Compound of Interest

Compound Name: JE-2147

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Head-to-Head Comparison: JE-2147 and Darunavir

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective antiretroviral therapies is a cornerstone of managing Human Immunodeficiency Virus (HIV) infection. A key target in this endeavor is the HIV-1 protease, an enzyme critical for viral maturation and infectivity. This guide provides a head-to-head comparison of two potent HIV-1 protease inhibitors: **JE-2147**, an experimental dipeptide inhibitor, and darunavir, a second-generation sulfonamide-based inhibitor that is a staple in current clinical practice. While direct comparative clinical trial data is not available, this guide synthesizes existing in vitro and pharmacokinetic data to offer a comprehensive overview for research and drug development professionals.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for **JE-2147** and darunavir, focusing on their antiviral efficacy, resistance profiles, and pharmacokinetic properties. It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head comparison.

Table 1: Antiviral Efficacy

Parameter	JE-2147	Darunavir
Mechanism of Action	Dipeptide HIV-1 Protease Inhibitor	Non-peptidic HIV-1 Protease Inhibitor
Ki for HIV-1 Protease	0.33 nM[1]	-
IC50 vs. HIV-1 (Wild-Type)	13-41 nM (against various strains and cell types)[1][2][3]	1-5 nM[4]
EC50 vs. HIV-1 (Wild-Type)	-	0.52 nM[5]
Potency against Multi-PI-Resistant Strains	Highly potent, with <2-fold change in IC50 against highly resistant clinical isolates[2][3]	Potent against a broad range of multi-drug resistant strains[4]

Table 2: Resistance Profile

Parameter	JE-2147	Darunavir
Key Resistance Mutations	I47V (specifically noted)[6][7]	V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V[8][9]
Genetic Barrier to Resistance	Emergence of resistant variants in vitro was substantially delayed compared to other PIs[2][3]	Considered to have a high genetic barrier to resistance[8]

Table 3: Pharmacokinetic Profile

Parameter	JE-2147	Darunavir (ritonavir-boosted)
Oral Bioavailability	Favorable (specific values not available)[7]	~82% (with ritonavir)[10]
Time to Peak Plasma Concentration (Tmax)	-	2.5-4 hours[10]
Plasma Protein Binding	-	~95%[10]
Terminal Elimination Half-life (t1/2)	-	~15 hours[10][11]
Metabolism	-	Primarily by CYP3A4[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings. Below are generalized protocols for assays commonly used to evaluate HIV protease inhibitors.

HIV-1 Protease Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of HIV-1 protease.

- Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
- Procedure:
 - Recombinant HIV-1 protease is incubated with the test compound (e.g., **JE-2147** or darunavir) at various concentrations.
 - The fluorogenic substrate is added to initiate the enzymatic reaction.
 - The reaction is incubated at 37°C.

- Fluorescence is measured over time using a microplate reader at an excitation/emission wavelength pair (e.g., 330/450 nm).
- The rate of substrate cleavage is determined, and the concentration of the inhibitor that results in 50% inhibition of enzyme activity (IC₅₀) is calculated.

Cell-Based Anti-HIV Assay

This assay determines the antiviral activity of a compound in a cellular context.

- Principle: HIV-permissive cells are infected with the virus in the presence of varying concentrations of the antiviral agent. The inhibition of viral replication is measured by quantifying a viral marker, such as the p24 antigen.
- Procedure:
 - HIV-permissive cells (e.g., MT-2 cells, CEM-SS cells, or peripheral blood mononuclear cells) are seeded in microtiter plates.
 - The cells are infected with a known amount of HIV-1.
 - The test compound is added at a range of concentrations.
 - The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).
 - The amount of viral replication is quantified by measuring the level of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
 - The effective concentration of the compound that inhibits viral replication by 50% (EC₅₀) is calculated.

In Vitro Generation of Resistant HIV-1 Strains

This method is used to select for and characterize drug-resistant viral variants.

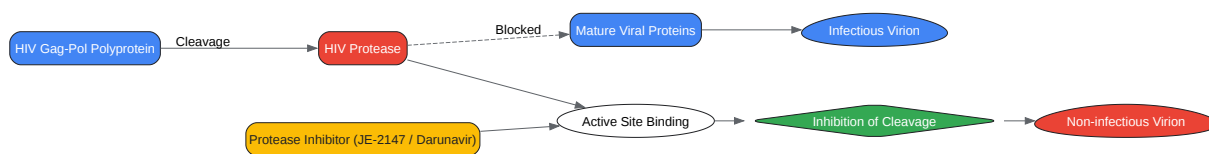
- Principle: HIV-1 is cultured in the presence of a suboptimal concentration of an antiviral drug. This selective pressure allows for the emergence and outgrowth of viral strains with reduced

susceptibility to the drug.

- Procedure:
 - HIV-1 is used to infect a culture of permissive cells.
 - The antiviral drug is added at a concentration that partially inhibits viral replication.
 - The culture is monitored for signs of viral replication (e.g., cytopathic effects or p24 antigen production).
 - When viral replication is detected, the virus-containing supernatant is harvested and used to infect fresh cells with an increased concentration of the drug.
 - This process of serial passage is continued until the virus can replicate in the presence of high concentrations of the drug.
 - The protease gene of the resistant virus is sequenced to identify mutations that confer resistance.

Mandatory Visualizations

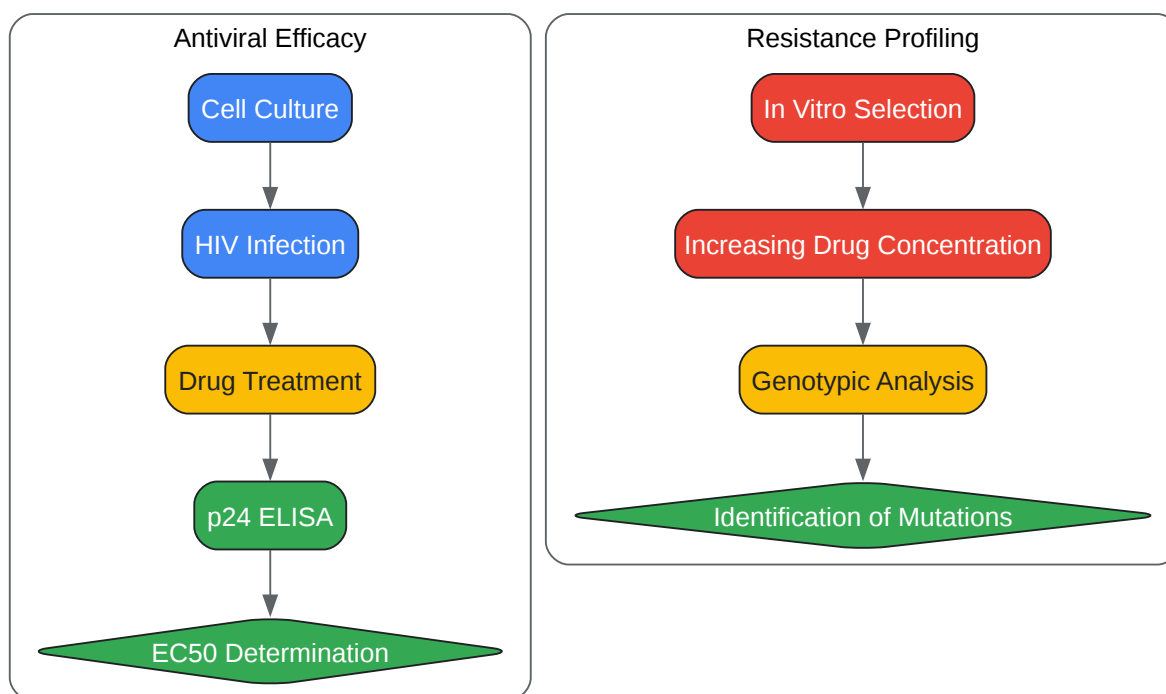
Signaling Pathway: HIV Protease Inhibition



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Caption: Mechanism of HIV-1 Protease Inhibition.

Experimental Workflow: Antiviral Efficacy and Resistance Profiling



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Caption: Workflow for Antiviral and Resistance Assays.

Conclusion

Both **JE-2147** and darunavir are potent inhibitors of the HIV-1 protease. Darunavir is a well-established therapeutic agent with a high barrier to resistance and a favorable pharmacokinetic profile when boosted with ritonavir. **JE-2147**, while still in the experimental phase, has demonstrated impressive in vitro potency against both wild-type and highly multi-drug resistant HIV-1 strains. A notable characteristic of **JE-2147** is its delayed development of resistance in

vitro. The specific susceptibility of **JE-2147** to the I47V mutation warrants further investigation, as this mutation is also associated with resistance to darunavir. The lack of direct head-to-head comparative data underscores the need for further studies to fully elucidate the relative merits of these two protease inhibitors. The information presented in this guide provides a solid foundation for researchers and drug development professionals to understand the current landscape and potential future directions in the development of HIV-1 protease inhibitors.

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